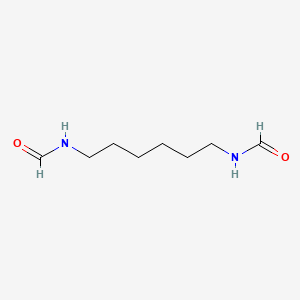

N-(6-formamidohexyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-formamidohexyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h7-8H,1-6H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDFMQLCDCNNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC=O)CCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-65-0 | |

| Record name | Formamide,N'-hexamethylenebis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Methodologies

Established Synthetic Pathways for N-(6-formamidohexyl)formamide

The foundational methods for synthesizing this compound and similar structures rely on well-documented organic reactions, primarily involving the formylation of a diamine precursor.

The most direct route to this compound is the N-formylation of its corresponding diamine, 1,6-hexanediamine (B7767898). nih.gov This transformation involves treating the diamine with a suitable formylating agent, which introduces a formyl group (-CHO) onto each of the primary amine groups. mdpi.com

A variety of formylating agents have been historically employed for this purpose. A common and practical method utilizes formic acid. In one established procedure, the reaction is carried out by heating a mixture of the amine and aqueous formic acid in a solvent like toluene (B28343). The water generated during the condensation is removed using a Dean-Stark apparatus to drive the reaction to completion, affording excellent yields. scispace.com This approach is advantageous as it does not require strictly anhydrous conditions. scispace.com

Other classical formylating agents include chloral, formaldehyde (B43269), and various formates, such as ethyl formate (B1220265). mdpi.comtandfonline.com The reaction with ethyl formate or formic acid can also proceed efficiently under solvent-free conditions at moderate temperatures. tandfonline.com The general mechanism involves the nucleophilic attack of the amine on the formylating agent, followed by the elimination of a small molecule like water or ethanol (B145695) to yield the stable amide product. tandfonline.com

Table 1: Common Formylating Agents for Direct Synthesis

| Formylating Agent | Typical Conditions | Reference |

| Formic Acid | Reflux in toluene with Dean-Stark trap | scispace.com |

| Formic Acid | Solvent-free, 60°C | tandfonline.com |

| Ethyl Formate | Solvent-free, 60°C | tandfonline.com |

| Acetic Formic Anhydride | Moisture-sensitive, requires careful handling | scispace.com |

| Chloral | Low temperature, produces chloroform (B151607) byproduct | mdpi.com |

While direct synthesis provides the target molecule, this compound can also be viewed as a building block or monomer for constructing more complex molecular architectures. mdpi.comgoogle.com Its bifunctional nature, with two formamide (B127407) groups at either end of a flexible hexyl chain, makes it a candidate for polymerization and further chemical modifications.

In one innovative approach, formamide-functionalized monomers can undergo polymerization to create polymers with pending formamide groups. google.com These formamide functionalities can then be chemically transformed into highly reactive isocyanate or isonitrile intermediates. google.com These intermediates are versatile handles for a wide range of subsequent reactions, allowing for the synthesis of complex, densely substituted polymeric structures such as polyurethanes or polyureas. google.com This strategy showcases how a simple diformamide can be a key component in a multi-step sequence to generate advanced materials. google.com

Development of Novel Synthetic Approaches

In recent years, research has focused on optimizing the synthesis of formamides by exploring new reaction conditions and embracing the principles of green chemistry to reduce environmental impact.

The choice of solvent can profoundly influence the rate, yield, and selectivity of N-formylation reactions by differentially stabilizing the reactants and the transition state. nih.govwikipedia.orgrsc.org Studies have shown that for the formic acid-based formylation of amines, solvents like toluene and xylene provide excellent yields when coupled with water removal, whereas benzene (B151609) is less effective. scispace.com

Conversely, some of the most efficient modern protocols are performed under solvent-free conditions. tandfonline.comorganic-chemistry.org The decision to use a solvent or not depends on the specific formylating agent and catalyst system. For instance, while some catalytic systems work optimally without a solvent, others may require a specific solvent to facilitate the reaction, as seen in certain Passerini reactions where water was found to be the optimal medium in the presence of a catalyst. rsc.org The effect of the solvent is a critical parameter that must be optimized for each specific synthetic method to achieve the best results. wikipedia.orgnumberanalytics.com

Table 2: Effect of Solvents on N-Formylation Reactions

| Solvent | Reaction System | Observation | Reference |

| Toluene/Xylene | Amine + Formic Acid (Dean-Stark) | High yields (98%) | scispace.com |

| Benzene | Amine + Formic Acid (Dean-Stark) | Lower yield (40%) | scispace.com |

| None (Solvent-free) | Amine + Formic Acid/Ethyl Formate | Near-complete reaction, more efficient than with solvent | tandfonline.com |

| Water | Passerini reaction with N-formamides | Highest yield (95%) with H₂SO₄–SiO₂ catalyst | rsc.org |

| Dichloromethane | Passerini reaction with N-formamides | Moderate yield (78%) with H₂SO₄–SiO₂ catalyst | rsc.org |

Adherence to green chemistry principles has driven significant innovation in formamide synthesis, aiming to reduce waste, avoid toxic substances, and improve energy efficiency.

Mechanochemistry : A prominent green alternative is the use of mechanochemistry, where mechanical energy from ball milling is used to drive the reaction in the absence of a bulk solvent. beilstein-journals.org This solvent-free technique has been successfully applied to the N-formylation of a wide range of amines, offering rapid, clean, and efficient synthesis. beilstein-journals.orgrawdatalibrary.net Solid formylating agents, such as N-formylsaccharin, have been developed specifically for these mechanochemical protocols. nih.gov

Aqueous Conditions : Conducting synthesis in water is another cornerstone of green chemistry. Formamides can be synthesized in aqueous media, sometimes with catalysts, which minimizes the use of volatile organic solvents. rsc.org Researchers have even demonstrated the synthesis of formamide from carbon dioxide (CO₂) and water under mild hydrothermal conditions, representing a highly sustainable pathway. nih.govacs.org

Alternative Reagents and Feedstocks : The use of CO₂ as a renewable, non-toxic, and abundant C1 feedstock for formylation is a major focus of green synthesis. rsc.orgacs.orgresearchgate.net These reactions typically involve a reducing agent, such as H₂ or a hydrosilane, and a catalyst. acs.orgmdpi.com The development of recyclable catalysts further enhances the sustainability of these processes. mdpi.comrsc.org

Table 3: Green Synthetic Approaches to Formamides

| Green Approach | Description | Key Features | References |

| Mechanochemistry | Solvent-free reaction driven by ball milling. | Rapid, clean, high yields, avoids bulk solvents. | beilstein-journals.orgnih.govacs.org |

| Aqueous Synthesis | Water is used as the reaction medium. | Environmentally benign solvent. | rsc.orgnih.govacs.org |

| CO₂ as C1 Source | Utilizes carbon dioxide as the formylating agent. | Uses a renewable, non-toxic feedstock. | rsc.orgacs.orgresearchgate.netmdpi.com |

| Solvent-free Reaction | Reaction is conducted without any solvent. | Reduces waste, simplifies workup. | tandfonline.comorganic-chemistry.orgmdpi.com |

Catalytic Synthesis of this compound and Related Formamide Intermediates

The development of catalysts has revolutionized N-formylation, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. rsc.org A broad spectrum of catalytic systems has been reported for the synthesis of formamides, applicable to precursors like 1,6-hexanediamine.

Iodine Catalysis : Molecular iodine has emerged as a simple, inexpensive, and non-toxic catalyst for the N-formylation of amines with formic acid. The reaction proceeds efficiently under solvent-free conditions at moderate temperatures, offering high yields and selectivity. organic-chemistry.org

Acid Catalysis : Solid acid catalysts like melaminetrisulfonic acid and sulfated tungstate (B81510) have proven effective for the formylation of amines with formic acid, also under solvent-free conditions. mdpi.com

Organic Catalysts : Non-metal organic molecules can also catalyze formylation. For example, thiamine (B1217682) hydrochloride (Vitamin B1) and ethylenediaminetetraacetic acid (EDTA) have been successfully employed as catalysts in formylation reactions. mdpi.commdpi.com

Transition Metal Catalysis : A wide array of transition metal-based catalysts are highly effective for N-formylation, particularly those utilizing CO₂ as the carbon source. rsc.org These include systems based on earth-abundant metals like iron and cobalt, as well as noble metals like ruthenium and palladium. rsc.orgacs.orgacs.org These catalysts are often supported on materials like metal-organic frameworks (MOFs) or alumina, which can improve their stability and facilitate recycling. rsc.orgacs.org For example, a bimetallic Pd-Cu catalyst prepared via mechanochemistry showed excellent activity for the N-formylation of amines using CO₂ and H₂. acs.org

Table 4: Overview of Catalytic Systems for N-Formylation

| Catalyst Type | Example Catalyst | Reagents | Key Advantages | Reference |

| Halogen | Molecular Iodine (I₂) | Amine, Formic Acid | Low cost, non-toxic, solvent-free | organic-chemistry.org |

| Solid Acid | Sulfated Tungstate | Amine, Formic Acid | Solvent-free, effective | mdpi.com |

| Organic | Thiamine Hydrochloride | Amine, Formic Acid | Metal-free, solvent-free | mdpi.com |

| Transition Metal | Iron (II) Pincer Complex | Amine, CO₂, H₂ | Uses abundant metal, high turnover | acs.org |

| Transition Metal | Cobalt on MOF | Amine, CO₂, Phenylsilane | Heterogeneous, recyclable | rsc.org |

| Bimetallic | Pd-Cu on Al₂O₃ | Amine, CO₂, H₂ | High efficiency, prepared by mechanochemistry | acs.org |

| Transition Metal | Ruthenium Complexes | Amine, CO₂, H₂ | High stability and activity | acs.orgresearchgate.net |

Organocatalysis and Metal-Free Approaches for Formamide Derivatization

In recent years, organocatalysis and metal-free synthetic routes have gained prominence due to their sustainability, lower cost, and reduced environmental impact compared to traditional metal-based catalysis. unito.it These approaches offer mild and efficient pathways for the derivatization of formamides.

A notable metal-free method involves the N-formylation of primary and secondary amines using N-formyl imide as the formylating agent, a process that proceeds with operational simplicity in water. rsc.org Another significant strategy is the Leuckart–Wallach reaction, a classic method for the reductive amination of carbonyl compounds using formamide or formic acid to produce formamide derivatives. mdpi.com While historically a stoichiometric reaction, recent advancements have introduced catalytic systems, including those based on non-noble metals, to improve its efficiency. mdpi.com

Electrochemical methods also present a sustainable, metal-free pathway for N-formylation. researcher.life For instance, the selective electrochemical N-formylation of methylamine (B109427) has been achieved using methanol (B129727) as both the reagent and solvent. researcher.life Furthermore, organocatalysts themselves can be formamide derivatives. Proline-derived chiral formamides and L-valine-based N-formyl compounds have been employed as effective Lewis base catalysts in the asymmetric reduction of ketimines. core.ac.ukpsu.edu

Peptide-based catalysts have been utilized for the kinetic resolution of formamides, showcasing the potential for biocatalytic approaches in derivatization. nih.gov Additionally, formamides can act as organocatalysts themselves. For example, N-formylpyrrolidine can catalyze the transformation of aldehydes into geminal dichlorides and facilitate the organocatalytic generation of carbon monoxide from formic acid for use in subsequent carbonylative cross-coupling reactions. nih.govthieme-connect.com

A summary of selected metal-free and organocatalytic approaches is presented below.

| Method | Description | Catalyst/Reagent | Key Features |

| N-Formylation | Formylation of amines in water. | N-formyl imide / TsOH·H₂O | Metal-free, operationally simple, high yields. rsc.org |

| Leuckart-Type Reaction | Reductive amination of carbonyls. | Formamide / Formic Acid | Classic method for amine synthesis via formamide intermediates. mdpi.com |

| Asymmetric Reduction | Enantioselective reduction of ketimines. | Proline-derived formamides | Chiral Lewis base organocatalysis. core.ac.ukpsu.edu |

| Kinetic Resolution | Enantioselective acylation of formamides. | Peptide-based catalysts | Biocatalytic approach for resolving racemic formamides. nih.gov |

| CO Generation | Decarbonylation of formic acid. | Formylpyrrolidine (FPyr) / TCT | Organocatalytic route to CO for carbonylation reactions. nih.gov |

Formamide as a Carbonyl Precursor in Catalytic Reactions (e.g., Passerini adducts)

Formamides can serve as versatile precursors to carbonyl functionalities, most notably in multicomponent reactions such as the Passerini reaction. researchgate.netrsc.org This transformation typically involves the in-situ dehydration of an N-formamide to a reactive isonitrile or the conversion to an isocyanate intermediate. google.com These intermediates can then participate in reactions that build molecular complexity in a single step.

A simple and environmentally friendly protocol for the synthesis of α-acyloxycarboxamides (Passerini adducts) uses N-formamides as a carbonyl precursor. researchgate.netrsc.org In this reaction, an immobilized sulfuric acid on silica (B1680970) gel catalyzes the reaction between a carboxylic acid, an isocyanide (generated from the formamide), and another component, often under aqueous or mechanochemical conditions. researchgate.netrsc.orgresearchgate.net These methods are highly efficient, affording products in high yields within short reaction times at room temperature. rsc.org

The general utility of this strategy is broad. Formamide functionalities, whether on small molecules or polymers, can be converted to isocyanates via oxidation or to isonitriles via dehydration. google.com These reactive intermediates are key components in Passerini 3-component reactions (3-CR) and Ugi 4-component reactions (4-CR), allowing for the synthesis of diverse and complex molecules such as urea, urethane, and acyloxycarboxamide derivatives. google.combeilstein-journals.org

The transformation pathway can be summarized as:

Activation : The formamide group is converted into a more reactive intermediate.

Dehydration : Formamide + Dehydrating Agent (e.g., triphosgene) → Isocyanide + H₂O beilstein-journals.org

Oxidation : Formamide + Oxidant → Isocyanate google.com

Multicomponent Reaction : The isocyanide or isocyanate intermediate reacts with other components (e.g., a carboxylic acid and an aldehyde in the Passerini reaction) to form the final product. researchgate.netgoogle.com

This approach provides a powerful tool for constructing libraries of complex molecules from simple, readily available formamide starting materials. rsc.org

Homogeneous and Heterogeneous Catalysis in Formamide Intermediate Transformations

Both homogeneous and heterogeneous catalysis play crucial roles in the synthesis and transformation of formamide intermediates, offering distinct advantages in terms of activity, selectivity, and catalyst recyclability. rsc.org

Homogeneous Catalysis often involves well-defined molecular complexes that provide high activity and selectivity. For instance, ruthenium and iridium pincer complexes have been effectively used in the hydrogenation of CO to methanol, a process that proceeds through a formamide intermediate. researchgate.net Similarly, various transition metal catalysts, including those based on ruthenium, copper, and other metals, are used to formylate amines with different formyl sources like formic acid, formaldehyde, or carbon monoxide. nih.gov Cooperative catalysis, such as the nickel/AlMe₃ system, enables novel transformations like the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes. acs.org

Heterogeneous Catalysis offers the benefits of catalyst stability and ease of separation and reuse. rsc.orgsciopen.com Recent developments include the use of nickel-iron nitride heterostructures as thermal catalysts for the direct conversion of CO₂ and water into formamide under mild hydrothermal conditions. nih.gov In Leuckart-type reactions, which produce formamide derivatives, there is a growing interest in replacing expensive precious metal catalysts (like Rh, Ru, Ir) with more abundant and cost-effective non-noble heterogeneous catalysts based on copper, nickel, or iron. mdpi.com Copper-based heterogeneous catalysts, in particular, have been reviewed for a wide range of organic transformations. sciopen.com

The table below compares selected homogeneous and heterogeneous catalytic systems for formamide-related transformations.

| Catalysis Type | Catalyst Example | Reaction | Key Features |

| Homogeneous | Ruthenium Pincer Complex | CO Hydrogenation to Methanol (via Formamide) | High activity and selectivity at low temperatures. researchgate.net |

| Homogeneous | Nickel/AlMe₃ | Dehydrogenative Cycloaddition of Formamides | Cooperative catalysis enabling C-H activation. acs.org |

| Heterogeneous | Ni-Fe Nitride Heterostructures | CO₂ Fixation to Formamide | Direct synthesis from CO₂ and H₂O; stable catalyst. nih.gov |

| Heterogeneous | Non-noble metals (Cu, Ni, Fe) | Leuckart-Type Reductive Amination | Cost-effective alternative to precious metal catalysts. mdpi.com |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of this compound, a bis-formamide derived from 1,6-hexanediamine, and its analogs relies on established N-formylation techniques and subsequent functionalization strategies that leverage the unique reactivity of the formamide group.

Design and Synthesis of N-Formyl and Bis-Formyl Analogs

The core structure of this compound is achieved by the diformylation of a linear diamine. The synthesis of such N-formyl and bis-formyl compounds can be accomplished through various methods that react an amine with a formylating agent. nih.govmdpi.com A direct and plausible synthesis of this compound involves the reaction of 1,6-hexanediamine with a suitable formylating agent.

Common formylating agents and conditions include:

Formic Acid : Heating an amine with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct, is a classic method. mdpi.com

Acetic Formic Anhydride (AFA) : Generated in situ from formic acid and acetic anhydride, AFA is a highly effective reagent for formylating primary and secondary amines, including sterically hindered ones, often providing quantitative yields in minutes. mdpi.com

Formic Acid / Sodium Formate : This system allows for formylation at room temperature under solvent-free conditions and is selective for N-formylation over O-formylation. nih.govmdpi.com

Chloral : Reacts with primary and secondary amines at low temperatures to produce formamides in excellent yields, with chloroform as the only byproduct. mdpi.com

The synthesis of bis-formyl analogs like this compound would typically involve reacting the diamine with at least two equivalents of the formylating agent to ensure formylation at both primary amine sites.

| Formylating Agent | Conditions | Substrate Scope | Ref. |

| Formic Acid | Reflux in Toluene (Dean-Stark) | Primary & Secondary Amines | mdpi.com |

| Acetic Formic Anhydride | In situ generation, -20 °C to RT | Primary & Secondary Amines (incl. hindered) | mdpi.com |

| Formic Acid / Na-formate | Solvent-free, Room Temperature | Anilines, Primary & Secondary Amines | nih.govmdpi.com |

| Chloral (Trichloroacetaldehyde) | Low Temperature | Basic Primary & Secondary Amines, Diamines | mdpi.com |

Functionalization Strategies for Diverse Chemical Utility

The two formamide groups in this compound offer multiple avenues for subsequent chemical modification, making it a versatile building block. These strategies either transform the formamide moiety into another functional group or utilize it as a protecting group for the underlying primary amine.

One of the most powerful strategies involves the conversion of the formamide groups into highly reactive isocyanate or isonitrile intermediates. google.com

Dehydration to Isonitriles : Treatment with a dehydrating agent (e.g., phosgene, triphosgene) converts the formamide to an isonitrile. This functionality is a key component in multicomponent reactions like the Ugi and Passerini reactions, enabling the construction of complex peptide-like structures. google.combeilstein-journals.org

Oxidation to Isocyanates : Reaction with an oxidant can transform the formamide into an isocyanate. Isocyanates are versatile electrophiles that readily react with nucleophiles like alcohols and amines to form carbamates (urethanes) and ureas, respectively. google.com

Alternatively, the formamide can serve as a stable protecting group for a primary amine. The formyl group can be removed under acidic or basic hydrolysis conditions to liberate the free amine. rsc.org This strategy is particularly useful in polymer chemistry, where poly(N-vinylformamide) is hydrolyzed to produce highly functional poly(vinylamine) materials. rsc.org This deprotection strategy would allow for the selective unmasking of the two primary amines on the hexyl chain of this compound for further derivatization.

Other functionalization approaches include the catalytic acylation of the formamide itself or C-H activation of the alkyl chain adjacent to the formamide nitrogen, leading to novel cyclic structures. nih.govacs.org

| Strategy | Reagents/Conditions | Resulting Functionality | Utility |

| Dehydration | Triphosgene, POCl₃ | Isocyanide (-N≡C) | Multicomponent reactions (Ugi, Passerini). google.combeilstein-journals.org |

| Oxidation | Oxidizing Agent | Isocyanate (-N=C=O) | Synthesis of ureas and urethanes. google.com |

| Hydrolysis (Deprotection) | Acid or Base (e.g., HCl, NaOH) | Primary Amine (-NH₂) | Unmasking of amine for further reaction. rsc.org |

| Kinetic Resolution | Peptide Catalyst / Acylating Agent | Chiral Imide | Access to enantiomerically enriched amines. nih.gov |

| C-H Activation | Ni/AlMe₃ / Alkyne | Dihydropyridone | Construction of complex heterocyclic systems. acs.org |

Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Formamide (B127407) Cleavage and Formation Reactions

The stability and reactivity of the amide bond in formamides are of significant interest in organic chemistry. Studies on formamide and its derivatives have provided insights into the fundamental pathways of their cleavage and formation.

Investigation of C-N and C-O Bond Cleavage Pathways in Formamide Derivatives

The cleavage of the amide bond in formamide derivatives can proceed through two primary pathways: C-N bond cleavage (deaminative reduction) or C-O bond cleavage (deoxygenative reduction). sci-hub.se The selective cleavage of the robust C-N bond is a significant challenge in synthetic chemistry. pku.edu.cn

Recent research has identified base-metal catalytic systems, such as those based on iron, that can selectively facilitate the deaminative hydrogenation of amides. sci-hub.se Computational studies using density functional theory (DFT) have been instrumental in elucidating the mechanisms of these reactions. sci-hub.semarquette.edu For instance, the deaminative hydrogenation of formanilide (B94145) and dimethylformamide (DMF) catalyzed by an iron complex is proposed to proceed via initial hydrogenation of the amide carbonyl group. sci-hub.se

Electron-induced dissociation studies on formamide and its methylated derivatives show that low-energy electrons can induce cleavage of the amide (C=O)-N bond. aps.org This process is mediated by the formation of transient negative ions (TNIs), specifically dipole-supported core-excited resonances. aps.org

Role of Transient Intermediates in Formamide Reactions (e.g., hemiaminal intermediate)

The formation of a hemiaminal intermediate is a key step in many formamide reactions, particularly in hydrogenation and hydrolysis. sci-hub.sefrontiersin.orgfrontiersin.org In the iron-catalyzed deaminative hydrogenation of amides, the initial hydrogenation of the carbonyl group leads to a hemiaminal intermediate. sci-hub.seresearchgate.net Subsequent protonolysis of the C-N bond of this intermediate yields an amine and formaldehyde (B43269), with the latter being further hydrogenated to methanol (B129727). sci-hub.se

The pathway for the C-N bond cleavage of the hemiaminal intermediate can be influenced by the substrate and the presence of co-catalysts. sci-hub.seresearchgate.net The cleavage can be facilitated by the metal catalyst itself or by other organic species present in the reaction mixture. sci-hub.seresearchgate.net

In the context of CO2 hydrogenation to methanol using amine promoters, which often proceeds through a formamide intermediate, the selectivity of the reaction is dictated by the fate of the hemiaminal intermediate. researchgate.netresearchgate.net The addition of a base can shift the selectivity towards C-N bond cleavage by deprotonating the hemiaminal, thereby preventing its dehydration to an imine intermediate that would lead to N-methylation. frontiersin.orgfrontiersin.orgresearchgate.net Ab initio calculations and molecular dynamics simulations have also highlighted the role of zwitterionic intermediates in the neutral hydrolysis of formamide in water, which proceeds through a diol intermediate. nih.gov

Reactivity of the Formamide Moieties within the N-(6-formamidohexyl)formamide Framework

The two formamide groups in this compound are the primary sites of its chemical reactivity, participating in reactions such as amidation, transamidation, and condensation.

Amidation Reactions and Transamidation Processes Involving Formamide Derivatives

Formamide derivatives are versatile reagents in amidation and transamidation reactions. They can serve as an amine source in the synthesis of amides from carboxylic acids. researchgate.netuma.es For example, a method using a sulfur trioxide pyridine (B92270) complex (SO3·py) as an oxidant allows for the amidation of various carboxylic acids with formamide derivatives in good to high yields. uma.esoup.com

Transamidation, the exchange of the amino group of an amide, is another important reaction of formamides. Catalyst-free protocols have been developed for the transamidation of weakly nucleophilic aromatic amines with formamide derivatives. acs.org Additionally, borinic acid co-catalyzed with acetic acid has been shown to be highly efficient for the mild transamidation of amides with amines, producing a range of functionalized formamides. umich.edunih.gov Detailed spectroscopic and kinetic studies have been undertaken to understand the mechanism of transamidation, with a plausible mechanism involving the activation of the carbonyl group of the amide by the catalyst, followed by nucleophilic attack of the amine. rsc.orgrsc.org

Condensation and Self-Polymerization Behavior

Formamide and its derivatives can undergo condensation and self-polymerization reactions under certain conditions. For instance, formamide can be used in condensation reactions to prepare atomically dispersed metal-nitrogen-carbon electrocatalysts. rsc.org The direct condensation of sulfonamides and formamides, catalyzed by NaI, provides a route to N-sulfonyl formamidines. organic-chemistry.org

The self-polymerization of formamide has been explored as a pathway to purine, a key component of nucleic acids. acs.orgacs.org Density functional theory calculations have suggested a self-catalyzed mechanism where formamide, particularly its imidic acid tautomer, acts as a catalyst. acs.orgacs.org Formamide monomers containing polymerizable groups like vinyl or styrene (B11656) can be synthesized and subsequently polymerized to form homopolymers or copolymers. google.com Furthermore, the self-polymerization of mono-aziridine containing compounds with acrylic acid in dimethyl formamide (DMF) as a solvent can produce poly(β-amino-esters). google.com

Reaction Kinetics and Thermodynamic Profiles

The kinetics and thermodynamics of reactions involving formamides provide crucial information about reaction rates, feasibility, and mechanisms. The hydrolysis of formamide has been extensively studied to determine its kinetic parameters under various conditions.

A study on the hydrolysis of formamide aimed to isolate the water reaction from acid and base hydrolysis and determined the solvent deuterium (B1214612) kinetic isotope effect. cdnsciencepub.comscilit.com Activation parameters (ΔH‡ and ΔS‡) were determined for both the acid and base-catalyzed reactions. cdnsciencepub.comscilit.com At 25°C and pH 7, the rate constant for the water-catalyzed hydrolysis of formamide is estimated to be 1.1 × 10⁻¹⁰ s⁻¹, which corresponds to a half-life of approximately 199 years. cdnsciencepub.comresearchgate.net

Theoretical studies using ab initio calculations have investigated the mechanism of formamide hydrolysis in water, predicting a pseudo-first-order kinetic constant for the rate-limiting step that is in excellent agreement with experimental data. nih.gov The reaction is proposed to proceed through a two-step mechanism involving a diol intermediate. nih.gov

Thermodynamic studies on N-methylformamide (NMF) and N,N-dimethylformamide (DMF) have provided consistent data on their vapor pressures, vaporization enthalpies, and liquid phase heat capacities. mdpi.com These data are essential for understanding their behavior in various chemical processes. mdpi.com Computational studies have also explored the thermodynamics of formamide reaction networks in both the gas phase and in solution, revealing different reaction pathways and intermediates depending on the environment. nih.govpnas.org

The search results primarily provide information on related but distinct compounds such as formamide and N,N-dimethylformamide (DMF), focusing on their general properties as solvents and their roles in various chemical reactions. However, this information is not directly applicable to the specific chemical reactivity and reaction mechanisms of this compound as requested in the detailed outline.

Due to the lack of specific data and research findings for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline, including the creation of data tables on solvent effects for this particular compound.

Therefore, the request to generate an article on the "Solvent Effects on the Chemical Transformations of this compound" cannot be fulfilled at this time.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-Resolution 1H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy of N-(6-formamidohexyl)formamide reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts, multiplicities, and coupling constants provide a detailed map of the proton environments. The formyl protons (-CHO) are typically observed as a singlet or a closely coupled doublet, depending on the solvent and temperature, in the downfield region around 8.0-8.2 ppm due to the deshielding effect of the adjacent carbonyl group and nitrogen atom. The methylene (B1212753) protons adjacent to the nitrogen atoms (-CH₂-NH-) appear as a triplet around 3.2-3.4 ppm. The other methylene groups in the hexyl chain produce a series of multiplets in the more upfield region of the spectrum, typically between 1.2 and 1.6 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 2H | -CHO |

| ~3.3 | t | 4H | -CH₂-NH- |

| ~1.5 | m | 4H | -CH₂-CH₂-NH- |

| ~1.3 | m | 4H | -CH₂-CH₂-CH₂- |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency. Data presented is a generalized representation.

13C NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the formamide (B127407) groups are the most deshielded, appearing at approximately 163 ppm. nih.gov The methylene carbons adjacent to the nitrogen atoms (-CH₂-NH-) resonate around 40 ppm. The remaining methylene carbons of the hexyl chain are observed in the upfield region, typically between 26 and 30 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~163 | C=O |

| ~40 | -CH₂-NH- |

| ~29 | -CH₂-CH₂-NH- |

| ~26 | -CH₂-CH₂-CH₂- |

Note: Data sourced from public spectral databases and may vary based on experimental conditions. nih.gov All compound names mentioned in the article are listed in a table at the end of the article.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons of adjacent methylene groups in the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com This allows for the direct assignment of each carbon signal to its attached proton(s). For instance, the carbon signal at ~40 ppm would show a correlation with the proton signal at ~3.3 ppm.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is used to assess the purity of this compound and to obtain its mass spectrum. nih.gov The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For this compound, characteristic fragments would arise from the cleavage of the C-C bonds within the hexyl chain and the C-N bonds of the formamide groups. The NIST Mass Spectrometry Data Center provides fragmentation data, showing a top peak at m/z 30, a second highest at m/z 114, and a third highest at m/z 58. nih.gov

Table 3: Key Fragments in the GC-MS of this compound

| m/z | Proposed Fragment |

| 172 | [C₈H₁₆N₂O₂]⁺ (Molecular Ion) |

| 114 | [C₅H₁₀N₂O]⁺ |

| 58 | [C₂H₄NO]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: Fragmentation is complex and the proposed fragments are illustrative of potential cleavage pathways.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum reveals characteristic peaks that confirm the presence of its key structural features, namely the secondary amide groups and the aliphatic hydrocarbon chain.

The N-H stretching vibrations of the amide groups are typically observed in the region of 3300-3500 cm⁻¹. libretexts.org In this compound, a distinct absorption band in this range indicates the presence of the N-H bond. This band is often sharp, distinguishing it from the typically broad O-H stretch of alcohols. libretexts.org Another prominent feature is the strong absorption from the carbonyl (C=O) group of the amide, which typically appears in the range of 1630-1690 cm⁻¹. masterorganicchemistry.com The exact position of this peak can be influenced by hydrogen bonding.

The C-N stretching vibration of the amide group is also identifiable, although it can be more variable. The aliphatic chain of the molecule gives rise to C-H stretching vibrations, which are typically observed just below 3000 cm⁻¹. The presence of multiple methylene (CH₂) groups in the hexyl chain results in characteristic bending (scissoring and rocking) vibrations in the fingerprint region (approximately 1450-700 cm⁻¹).

A detailed analysis of the IR spectrum allows for the comprehensive identification of the functional groups and provides insights into the molecular structure of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3300 - 3500 libretexts.org |

| C=O Stretch (Amide I) | Amide | 1630 - 1690 masterorganicchemistry.com |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 |

| C-H Bend | Alkane (CH₂) | 1450 - 1470 |

Theoretical and Computational Chemistry

Electronic Structure Calculations of N-(6-formamidohexyl)formamide

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and geometry. These quantum mechanical methods model the distribution of electrons within the molecule, which dictates its chemical nature.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular properties by calculating the electron density. khanacademy.orgnih.gov It offers an excellent balance of computational cost and accuracy for systems the size of this compound. aps.orgnih.gov DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. mdpi.comyoutube.com

For this compound, DFT would reveal key structural parameters. The C-N amide bonds are expected to have partial double-bond character, resulting in a shorter bond length than a typical C-N single bond and a planar geometry around the amide group. khanacademy.org The flexible hexyl chain, however, can adopt numerous low-energy conformations.

Beyond geometry, DFT calculates crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to nucleophilic or electrophilic attack. khanacademy.orgyoutube.com

Table 1: Illustrative DFT-Calculated Parameters for this compound This table presents typical, representative values for key parameters of this compound as would be calculated using a DFT method (e.g., B3LYP/6-31G). Actual values may vary based on the specific functional and basis set used.*

| Parameter | Description | Representative Value |

| Geometric Parameters | ||

| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 Å |

| Amide C-N Bond Length | Length of the bond between carbonyl carbon and nitrogen. | ~1.36 Å |

| N-C-C Bond Angle | Angle within the hexyl chain backbone. | ~112° |

| O=C-N-H Dihedral Angle | Defines the planarity of the amide group. | ~180° (trans) |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 1.5 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical stability. | ~ 8.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | ~ 4.5 D |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the detailed step-by-step mechanisms of chemical reactions. researchgate.net By modeling the energy landscape of a reaction, researchers can identify intermediates, transition states, and determine the most likely pathway from reactants to products.

The synthesis of this compound, likely formed from 1,6-hexanediamine (B7767898) and a formylating agent, can be modeled computationally. acs.orgnih.gov Such models elucidate the role of catalysts, which lower the activation energy of the reaction. researchgate.net For instance, if a Lewis acid catalyst is used, computations can show how it activates the carbonyl group of the formylating agent, making it more susceptible to nucleophilic attack by the amine. acs.orgnih.gov

The process involves locating the transition state (TS) for each step of the reaction. The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome. nih.gov By calculating the geometry and energy of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This provides a detailed, atomistic view of how bonds are formed and broken throughout the catalytic cycle. researchgate.net

When a reaction can potentially lead to multiple products, computational modeling can predict the selectivity. rsc.org For the formylation of 1,6-hexanediamine, one key question is the relative ease of the first and second formylation steps. By calculating the activation energies (the energy difference between the reactants and the transition state) for competing reaction pathways, chemists can predict which product is favored kinetically. nih.gov

A lower activation energy corresponds to a faster reaction rate. nih.gov If multiple conformations of the reactant or transition state exist, their relative energies can be used to understand and predict stereoselectivity or regioselectivity. rsc.org Furthermore, computational models can help optimize reaction conditions by simulating the effect of different solvents, temperatures, or catalysts on the reaction barriers, thereby guiding the development of more efficient synthetic processes. ucla.edunih.gov

Molecular Dynamics Simulations and Conformational Analysis

While electronic structure calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD is particularly useful for analyzing large, flexible molecules like this compound, which can adopt a vast number of different shapes or conformations. acs.org

MD simulations model the movements of atoms by solving Newton's equations of motion. researchgate.net The forces between atoms are described by a "force field," a set of empirical functions and parameters that define the potential energy of the system. bu.edu A simulation typically involves placing the molecule in a box of solvent molecules (like water) to mimic solution-phase behavior and running the simulation for nanoseconds to microseconds. bu.edu

For this compound, MD simulations can explore the conformational landscape of the flexible hexyl linker. Analysis of the MD trajectory can reveal the most populated conformations, the rate of transition between different conformations, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding between the amide groups or with solvent molecules. bu.edu This information is critical for understanding how the molecule's shape influences its physical properties and interactions with other molecules. acs.orgacs.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound This table outlines a representative set of parameters for conducting an all-atom MD simulation.

| Parameter | Description | Typical Value/Setting |

| System Setup | ||

| Force Field | Set of parameters defining atomic interactions. | CHARMM36, AMBER, OPLS-AA |

| Solvent Model | Representation of the solvent environment. | TIP3P water model |

| System Size | Dimensions of the simulation box. | ~50 Å x 50 Å x 50 Å cubic box |

| Simulation Protocol | ||

| Ensemble | Thermodynamic variables held constant. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature. | 300 K |

| Pressure | Simulation pressure. | 1 atm |

| Time Step | Integration time step for Newton's equations. | 2 fs (with constraints on H-bonds) |

| Simulation Length | Total duration of the simulation. | 100 - 500 ns |

Prediction of Spectroscopic Signatures from First Principles

The in-silico prediction of spectroscopic signatures for molecules like this compound is a powerful tool in theoretical and computational chemistry, enabling the elucidation of spectral features before or in conjunction with experimental measurements. These predictions are grounded in first-principles or ab initio quantum mechanical calculations, which solve the electronic Schrödinger equation to determine the molecule's electronic structure and properties.

Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are workhorses for predicting a range of spectroscopic data. mdpi.com For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be computed with high accuracy, aiding in the structural assignment of complex molecules. youtube.com The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. youtube.com

Similarly, vibrational spectra, including infrared (IR) and Raman spectra, are predicted by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational frequencies and normal modes. The intensities of IR bands are related to the change in the dipole moment during a vibration, while Raman intensities depend on the change in polarizability. nih.gov These computational approaches can also account for environmental effects, such as solvents, through various solvation models. mdpi.com

While detailed first-principles predictions for the spectroscopic signatures of this compound are not extensively available in the current scientific literature, the established computational protocols allow for their theoretical determination. A summary of the types of spectroscopic data that can be predicted is presented in Table 1.

Table 1: Predicted Spectroscopic Signatures from First-Principles Calculations

| Spectroscopic Technique | Predicted Parameters | Typical Computational Method |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (e.g., ¹H, ¹³C, ¹⁵N), Spin-Spin Coupling Constants | DFT, HF/MP2 |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, IR Intensities | DFT, HF/MP2 |

| Raman Spectroscopy | Vibrational Frequencies, Raman Activities | DFT, HF/MP2 |

Adsorption Studies on Material Surfaces and Interfacial Phenomena (drawing from formamide (B127407) research)

The study of how molecules like this compound interact with material surfaces is crucial for applications ranging from catalysis to biocompatible coatings. While direct computational studies on the adsorption of this compound are limited, extensive research on its parent molecule, formamide, provides a foundational understanding of the potential interfacial phenomena.

Computational studies, often employing DFT, have investigated the adsorption of formamide on various surfaces, including amorphous silica (B1680970) (SiO₂) and titanium dioxide (TiO₂). These studies reveal that the interaction is complex and can involve multiple adsorption modes. On amorphous silica, formamide adsorption has been investigated through both experimental IR spectroscopy and first-principles simulations. nih.govresearchgate.netaps.org These combined approaches help to interpret experimental results at a microscopic level, detailing how formamide interacts with the available sites on the mineral surface. nih.govresearchgate.netaps.org

Research on the rutile TiO₂(110) surface has shown that formamide can adsorb both molecularly and dissociatively. ias.ac.in The stability of these configurations can be very close, and the coverage of the surface by formamide molecules can influence which mode is favored. ias.ac.in At higher coverages, dissociative adsorption may become more prominent. ias.ac.in The nature of the interaction is found to be largely covalent, with significant hybridization between the orbitals of the formamide molecule and the surface states of the material. ias.ac.in

Drawing parallels from this research, one can hypothesize about the adsorption of this compound. The presence of two formamide groups at either end of a flexible hexyl chain introduces additional complexity and potential interaction pathways. The molecule could adsorb in several conformations:

"Lying down": The entire molecule, including the alkyl chain, interacts with the surface. This would maximize van der Waals interactions between the hexyl chain and the surface.

"Standing up": One formamide group anchors the molecule to the surface, while the rest of the molecule extends away from it. This might be favored in situations where surface sites are limited.

"Bridging": The two formamide groups could potentially bridge two different active sites on the surface or even interact with different nanoparticles.

Applications in Materials Science and Engineering

Role of N-(6-formamidohexyl)formamide in Polymer Chemistry

The unique structure of this compound, featuring two amide functionalities separated by a flexible hexyl chain, suggests its potential utility in the synthesis of novel polymers.

Investigation as a Monomer or Precursor in Polymer Synthesis (e.g., HDI oligomers)

While direct studies detailing the use of this compound as a monomer are not extensively documented, its structure is analogous to other diamines and diisocyanates used in the production of polyurethanes and polyamides. The hexamethylene backbone is a core component of common industrial monomers like hexamethylene diisocyanate (HDI). Theoretically, this compound could serve as a precursor or a modifying agent in the synthesis of polymers. For instance, it could be explored as a chain extender or cross-linker in polyurethane systems, potentially imparting unique properties due to the formamide (B127407) groups. The formamide moieties could introduce specific hydrogen bonding interactions, influencing the mechanical and thermal properties of the resulting polymer.

Polymerization Mechanisms Involving Diamide Derivatives

Diamide derivatives are known to participate in various polymerization reactions. The amide groups can engage in hydrogen bonding, which can direct the self-assembly of monomers into ordered structures, a key principle in supramolecular polymerization. researchgate.netnih.gov In more conventional step-growth polymerization, the reactivity of the N-H bond in the formamide group could be exploited, although it is generally less reactive than a primary amine. The synthesis of diamides can be achieved through the condensation reaction of dicarboxylic acids and amines. acs.org Polymerization mechanisms such as living/controlled polymerization techniques, including atom transfer radical polymerization (ATRP), allow for the precise synthesis of polymers with various architectures. sigmaaldrich.com These methods could potentially be adapted for polymers incorporating this compound to create well-defined structures.

Development of Advanced Carbon Materials

Nitrogen-doping of carbon materials is a significant strategy for enhancing their properties for applications in catalysis, energy storage, and electronics. mdpi.commdpi.com Formamide and its derivatives are recognized as effective nitrogen and carbon sources for this purpose. mdpi.commdpi.com

Utilization of Formamide Derivatives as Nitrogen Sources for N-Doped Carbon Nanostructures

Formamide itself is utilized for the synthesis of nitrogen-doped carbon materials through processes like condensation and carbonization. mdpi.com This process involves the formation of C-N bonds, leading to a high nitrogen content in the final carbon material. mdpi.com By extension, this compound, with its higher carbon and nitrogen content compared to simple formamide, presents an intriguing precursor for N-doped carbon nanostructures. The presence of two nitrogen atoms per molecule could potentially lead to higher and more uniform nitrogen doping levels. The long hexyl chain might also influence the morphology and porosity of the resulting carbon material. The introduction of nitrogen into the carbon lattice can create defects and active sites, which are crucial for catalytic activity. researchgate.net

A variety of nitrogen-containing organic compounds are used as precursors for N-doped carbons, including polyimides, melamine, and urea. researchgate.netnih.gov The general method involves the carbonization of these precursors at high temperatures. nih.gov

Formation of Low-Dimensional Carbon Materials with Tailored Properties

The synthesis of N-doped carbon materials often aims to create low-dimensional structures like nanotubes or nanosheets, which have a high surface area and unique electronic properties. The choice of precursor can influence the final structure and properties of these materials. For example, formamide has been used to create nitrogen-doped carbon materials for electrochemical sensors. mdpi.com The resulting materials exhibit enhanced conductivity and electrocatalytic activity. mdpi.commdpi.com The use of this compound as a precursor could offer a pathway to tailor the properties of such low-dimensional carbon materials, potentially impacting their electronic bandgap, conductivity, and surface chemistry. For instance, atomically dispersed metal-nitrogen-carbon materials have been synthesized using formamide, showing high efficiency in reactions like the oxygen reduction reaction. rsc.org

Supramolecular Assembly and Nanomaterials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined nanostructures. nih.gov Diamide-containing molecules are frequently employed in supramolecular chemistry due to the strong and directional nature of the hydrogen bonds they can form. researchgate.netnih.gov

Self-Assembly Principles of Formamide-Containing Molecules

The spontaneous organization of molecules into ordered structures, known as self-assembly, is governed by a variety of non-covalent intermolecular interactions. google.com In molecules containing formamide groups, such as this compound, these interactions are the primary drivers for the formation of complex supramolecular architectures. rsc.org The process relies on a balance of forces including hydrogen bonding, van der Waals forces, and electrostatic interactions, which guide the components to arrange themselves into stable, ordered states. google.comresearchgate.net

The formamide functional group (-NHCHO) is particularly effective at promoting self-assembly due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows for the formation of robust and directional hydrogen bonds. semanticscholar.org Studies on formamide dimers have shown that the N-H···O=C bond is a significant stabilizing interaction. semanticscholar.org These interactions are not isolated; they can exhibit cooperativity, where the formation of one hydrogen bond strengthens adjacent interactions, leading to highly stable, extended networks. rsc.org

The key intermolecular forces driving the self-assembly of formamide-containing molecules are summarized in the table below.

| Intermolecular Force | Description | Role in Formamide Self-Assembly |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. sigmaaldrich.com | The primary driving force. The N-H group acts as a donor and the C=O group as an acceptor, leading to the formation of chains, sheets, or 3D networks. rsc.orgsemanticscholar.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from temporary fluctuations in electron distribution (London dispersion forces). sigmaaldrich.comsigmaaldrich.com | Contribute to the overall stability of the assembled structure, particularly in the packing of the aliphatic hexyl chains of the molecules. scispace.com |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. sigmaaldrich.com | The formamide group has a significant dipole moment, contributing to the alignment and attraction between molecules. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. google.com | In aqueous environments, the nonpolar hexamethylene backbone of this compound can drive assembly to minimize contact with water. google.com |

Research has demonstrated that aliphatic α,ω-bis-formamides, which are structurally analogous to this compound, can act as guest molecules that template the self-assembly of larger, complex structures like coordination cages. rsc.orgrsc.org In these systems, the two terminal formyl groups of the guest molecule are crucial as they complement polar binding sites within the host cage, demonstrating the directional and specific nature of these interactions. rsc.orgresearchgate.net The flexible aliphatic spacer allows the molecule to adopt conformations necessary for optimal binding and packing within the supramolecular structure. rsc.org

Design of Soft Materials and Functional Films

The principles of self-assembly and the strong intermolecular interactions offered by this compound are leveraged in the design of soft materials and functional films. The molecule, also known by its synonym N,N'-Diformyl-1,6-diaminohexane, serves as a versatile building block and additive in polymer chemistry. lookchem.com

One of its primary roles is as a crosslinking agent in the production of thermosetting resins and polyamides. lookchem.com When incorporated into a polymer matrix, the two formamide groups can form multiple hydrogen bonds with adjacent polymer chains. This crosslinking enhances the material's mechanical properties, such as strength and rigidity, as well as its thermal stability. lookchem.com In the formulation of coatings, this compound contributes to improved durability, better adhesion to substrates, and increased resistance to chemicals and environmental degradation. lookchem.com

The parent diamine of this compound, hexamethylenediamine, is a fundamental monomer for the synthesis of nylon 6,6. wikipedia.org this compound can be considered a protected form of this diamine. This allows it to be used in specialized polymerization processes. For instance, it has been cited as a blowing agent in the polymerization of polylactams, where it aids in the creation of foamed polymer materials. google.com Furthermore, formamide derivatives can be used as monomers in one-step polymerization reactions to create nitrogen-rich microporous polymers, which are soft materials with high surface areas suitable for applications like gas capture. rsc.org

The applications of this compound in materials science are summarized below.

| Application Area | Role of this compound | Resulting Material Properties |

| Thermosetting Resins | Crosslinking Agent | Enhanced mechanical strength and thermal stability. lookchem.com |

| Polyamides | Crosslinking Agent / Monomer | Increased strength and stability. lookchem.com Can be used to create specialized polymers. |

| Coatings Industry | Formulation Component | Improved durability, adhesion, and chemical resistance. lookchem.com |

| Polymer Foams | Blowing Agent | Formation of cellular polylactam structures. google.com |

| Organic Synthesis | Building Block | Used in the preparation of specialty chemicals and pharmaceuticals. lookchem.com |

The ability of this compound to form strong, directional hydrogen bonds, combined with its flexible aliphatic core, provides a molecular-level tool for tuning the properties of soft materials and creating functional films with tailored characteristics.

Biochemical and Astrochemical Relevance in Vitro Studies, Non Clinical

Involvement in Prebiotic Chemistry and the Origin of Life Scenarios

The study of simple organic molecules is paramount to understanding the chemical origins of life. Among these, formamide (B127407) (HCONH₂) and its derivatives have garnered significant attention due to their potential role in the synthesis of essential biomolecules and the facilitation of early biochemical processes.

Formamide is considered a key prebiotic precursor as it contains the four essential elements for life: hydrogen, carbon, oxygen, and nitrogen. Current time information in Bangalore, IN.nih.gov Research has demonstrated that formamide, under various conditions mimicking early Earth environments, can lead to the formation of a wide array of biologically significant molecules. bas.bg In the presence of catalysts and heat, formamide can yield nucleic bases, the building blocks of RNA and DNA. scielo.brmdpi.com

Formamide chemistry provides a comprehensive framework for the synthesis of the monomeric components required for the formation of nucleic polymers. scielo.br Studies have shown that formamide not only facilitates the synthesis of nucleobases but also promotes phosphorylation and transphosphorylation reactions, which are crucial steps in the formation of nucleotides and, subsequently, informational polymers like RNA. scielo.br Furthermore, formamide can create thermodynamic conditions that favor the stability of the phosphodiester bonds within these polymers over the individual monomers, suggesting a "thermodynamic niche" for polymerization to occur. scielo.br The synthesis of a variety of prebiotic precursors, including uracil, cytosine, adenine, and even the amino acid N-formylglycine, has been observed in reactions catalyzed by phosphates in a formamide medium. evitachem.com This highlights the potential of formamide to serve as a unitary system for the assembly of pre-genetic informational polymers. evitachem.com

The following table summarizes key findings on the role of formamide in the synthesis of prebiotic molecules:

| Prebiotic Molecule/Process | Experimental Conditions/Catalysts | Key Findings |

| Nucleic Bases (adenine, guanine, cytosine, uracil) | Heating formamide with various mineral catalysts (e.g., clays, meteorites). bas.bgresearchgate.net | Formation of all four RNA bases, suggesting a common chemical origin. |

| Acyclonucleosides | Photochemical condensation in formamide. evitachem.com | A potential step towards the formation of nucleosides without the need for pre-formed sugars. |

| Phosphorylation | In the presence of phosphate (B84403) minerals in formamide. Current time information in Bangalore, IN.evitachem.com | Facilitates the crucial step of adding phosphate groups to nucleosides. |

| Informational Polymers (RNA-like) | Conditions favoring the stability of phosphoester bonds in formamide. scielo.br | Formamide provides an environment where the formation of polymers is thermodynamically favored. |

Water is essential for life as we know it, but it also presents a "water paradox" in prebiotic chemistry: it is a poor solvent for some organic molecules and can hydrolyze, or break down, the very polymers it is supposed to help form. google.com This has led to the hypothesis that other solvents may have played a crucial role in the origin of life. Formamide, with its high dielectric constant and ability to dissolve a wide range of polar organic and inorganic compounds, has been proposed as a viable alternative to water in early biochemical processes. Current time information in Bangalore, IN.researchgate.netgoogle.com

It is suggested that formamide could have been present in sufficient concentrations in specific environments on early Earth, such as near radioactive mineral deposits, to act as a solvent. google.com Research indicates that formamide promotes the formation of sugars, nucleobases, and amino acids in the presence of various minerals. google.com Furthermore, formamide and its derivatives have been shown to enhance the formation of micelles, which could have been an early form of compartmentalization, a key feature of living cells. Current time information in Bangalore, IN. The stability of formamide over a wider temperature range than water also suggests it could have supported chemical reactions under more varied environmental conditions. nih.gov

Occurrence and Role in Biorefinery and Biomass Valorization Processes

While direct research on the role of N-(6-formamidohexyl)formamide in biorefinery and biomass valorization is limited, the broader chemistry of formamide and its derivatives is relevant to these processes. Biorefineries aim to convert biomass into valuable products, and formamide can be both a product of biomass conversion and a reagent in its further processing. researchgate.netnih.gov

Recent research has explored the electrocatalytic upgrading of biomass-derived polyols, such as ethylene (B1197577) glycol and glycerol, into formamide. researchgate.net This suggests a potential pathway for producing formamide from renewable resources. Furthermore, a patented method describes the rapid synthesis of formamide derivatives from biomass-derived aldehydes and ketones using formamide as an amine source. Current time information in Bangalore, IN. This indicates the potential utility of formamide chemistry in converting biomass into nitrogen-containing compounds.

Although specific applications of this compound in this field are not well-documented, the fundamental reactions involving formamide in biomass conversion suggest a potential, yet unexplored, role for such diformamides. The ability of formamide to act as a solvent and a reactant in the transformation of bio-based molecules opens avenues for future research into the applications of its derivatives. mpg.dempg.de

Exploration of Formamide Derivatives as Modulators of Microbial Communication (e.g., Quorum Sensing Inhibition)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. bmglabtech.com This process is often involved in the expression of virulence factors and biofilm formation, making it an attractive target for the development of new antimicrobial strategies. mdpi.commdpi.com The inhibition of QS can disrupt bacterial pathogenesis without directly killing the bacteria, which may reduce the selective pressure for developing resistance. mdpi.com

Recent studies have focused on the discovery of novel amide derivatives as potent quorum sensing inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.gov While these studies have not specifically investigated this compound, they have demonstrated that various synthetic amide compounds can significantly inhibit the expression of QS-regulated genes and reduce the production of virulence factors. nih.gov For instance, certain N-acyl homoserine lactone analogues and other amide-containing small molecules have shown promise as QSIs. plos.orgnih.gov

The structural features of this compound, with its two formamide groups and a flexible hexyl linker, could potentially allow it to interact with the receptor proteins of QS systems. The exploration of various formamide and amide derivatives as QSIs is an active area of research, and the potential of this compound in this context remains a subject for future investigation.

| Quorum Sensing System | Organism | Potential Role of Formamide Derivatives |

| LasI/LasR | Pseudomonas aeruginosa | Inhibition of autoinducer binding to the LasR receptor. |

| RhlI/RhlR | Pseudomonas aeruginosa | Disruption of the rhamnolipid production pathway. |

| Pqs | Pseudomonas aeruginosa | Interference with the production of the Pseudomonas quinolone signal. |

Astrochemical Detection and Formation Pathways of Formamides in Interstellar Medium

Formamide has been detected in a variety of astronomical environments, including interstellar clouds, star-forming regions, and comets. nih.govfrontiersin.orgresearchgate.net Its presence in these locations is of significant interest to astrobiologists as it suggests that the chemical precursors for life are not unique to Earth and could be delivered to planets via comets and meteorites. nih.gov

The formation of formamide in the interstellar medium is a topic of ongoing research, with several proposed pathways. One prominent theory involves the reaction of hydrogen cyanide (HCN) with water (H₂O), both of which are abundant in interstellar space. Current time information in Bangalore, IN. Other proposed gas-phase and grain-surface reactions are also being investigated. matrix-fine-chemicals.com For example, the reaction between the amidogen (B1220875) radical (NH₂) and formaldehyde (B43269) (H₂CO) has been suggested as a plausible gas-phase route to formamide. matrix-fine-chemicals.com On the surfaces of icy dust grains, the hydrogenation of isocyanic acid (HNCO) is another potential formation mechanism. frontiersin.org

The detection of formamide in various astrophysical environments provides crucial data for understanding the chemical inventory of the early solar system and the potential for the exogenous delivery of prebiotic molecules to Earth.

| Astronomical Environment | Detection Method | Significance |

| Interstellar Molecular Clouds | Radio astronomy | Indicates the widespread presence of formamide in the regions where stars and planets form. |

| Star-Forming Regions (e.g., Sagittarius B2) | Radio and infrared astronomy | High concentrations of formamide suggest active chemical synthesis in these energetic environments. |

| Comets (e.g., Hale-Bopp, 67P/Churyumov-Gerasimenko) | Mass spectrometry, infrared spectroscopy | Provides direct evidence for the presence of prebiotic molecules in the building blocks of our solar system. |

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by rapidly processing vast datasets to predict molecular properties and guide the design of new compounds. mdpi.comjst.go.jp For N-(6-formamidohexyl)formamide, AI can be a powerful tool to explore its chemical space. Generative AI models, for instance, can design novel derivatives by modifying the hexyl backbone or substituting the formyl groups, creating virtual libraries of compounds with tailored characteristics. nih.govosti.gov

ML algorithms can then predict key properties of these virtual derivatives, such as solubility, binding affinity to specific targets, or material properties like thermal stability, without the need for initial synthesis and testing. researchgate.netnih.gov This in silico screening significantly accelerates the identification of promising candidates for specific applications. jst.go.jp For example, AI models trained on data from known amide-containing compounds could predict the potential of this compound derivatives as therapeutic agents or specialized polymers. researchgate.netfirstwordpharma.com This data-driven approach minimizes reliance on traditional, often intuition-led, synthesis, making the discovery process more efficient and targeted. nih.gov

Table 1: Potential AI/ML Applications for this compound

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel, synthetically accessible derivatives with desired structural features. osti.govresearchgate.net |

| Property Prediction | Graph Neural Networks (GNNs), Random Forest, Deep Learning | Accurate prediction of physicochemical properties, biological activity, and material performance. mdpi.comrsc.org |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of optimal and sustainable synthetic routes for novel derivatives. nih.gov |

| Data Analysis | Natural Language Processing (NLP) | Extraction of relevant information from scientific literature to inform research directions. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To complement virtual screening, high-throughput screening (HTS) and combinatorial chemistry offer a physical means to rapidly synthesize and test large numbers of compounds. acs.orggoogle.com Combinatorial chemistry enables the parallel synthesis of a "library" of derivatives from a common scaffold, such as this compound. By systematically varying the building blocks—for instance, using different diamines or formylating agents—a diverse set of related molecules can be created simultaneously. mdpi.comnih.gov

This approach is particularly powerful for discovering molecules with specific biological activities. google.com For example, a library of derivatives based on the this compound structure could be generated and screened against various biological targets (e.g., enzymes, receptors) to identify lead compounds for drug development. sigmaaldrich.com The use of solid-phase synthesis, where molecules are built on resin beads, can streamline the creation and purification of these libraries. mdpi.com

Modern HTS techniques, such as SAMDI (Self-Assembled Monolayers Desorption Ionization) mass spectrometry, allow for the label-free and rapid screening of tens of thousands of compounds per day, making the analysis of large combinatorial libraries feasible. acs.orgtangotx.com This combination of parallel synthesis and rapid screening dramatically accelerates the pace of discovery compared to traditional one-compound-at-a-time methods. core.ac.uk

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring